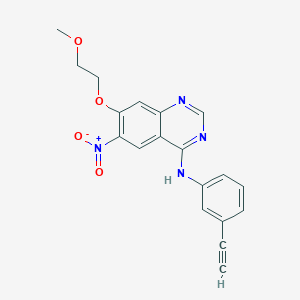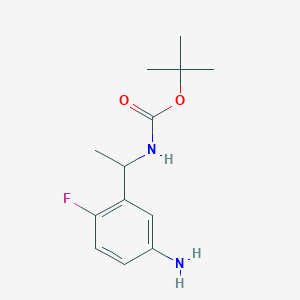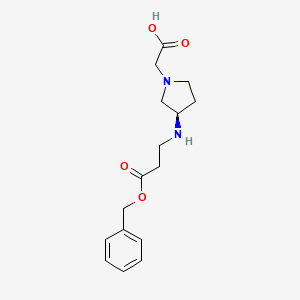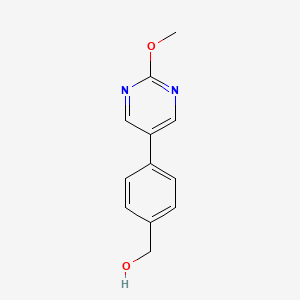![molecular formula C7H5IN2 B12999529 6-Iodopyrrolo[1,2-a]pyrazine](/img/structure/B12999529.png)
6-Iodopyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 6-Iodopyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cross-coupling of pyrrole with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine compound .
Chemical Reactions Analysis
6-Iodopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
6-Iodopyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 6-Iodopyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, pyrrolopyrazine derivatives have shown kinase inhibitory activity, which suggests that they may interfere with signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific molecular targets and pathways involved in the compound’s effects.
Comparison with Similar Compounds
6-Iodopyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound exhibits more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: These derivatives generally show more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse reactivity make it a valuable scaffold for drug discovery and other fields. Further research into its mechanism of action and optimization of synthetic routes will continue to enhance its utility and applications.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
6-iodopyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5IN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H |
InChI Key |
IYJPZEYPDMLYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C2I)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)






![3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B12999496.png)




![(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B12999526.png)
